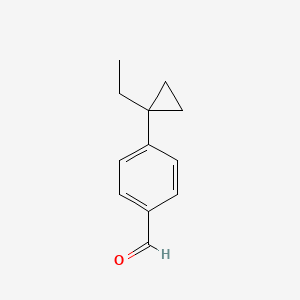

4-(1-Ethylcyclopropyl)benzaldehyde

Description

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-(1-ethylcyclopropyl)benzaldehyde |

InChI |

InChI=1S/C12H14O/c1-2-12(7-8-12)11-5-3-10(9-13)4-6-11/h3-6,9H,2,7-8H2,1H3 |

InChI Key |

GUXLMGIVQULQRU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The cyclopropyl group activates the benzene ring toward electrophilic substitution, directing formylation to the para position. CO reacts with HF-BF₃ to generate a reactive acylium ion (HCO⁺) , which attacks the aromatic ring. The reaction proceeds at –20°C to 0°C over 6–12 hours , yielding the target aldehyde with 65–70% efficiency .

Substrate Synthesis: (1-Ethylcyclopropyl)benzene

The precursor (1-ethylcyclopropyl)benzene is synthesized via cyclopropanation of 1-ethyl-1-propene using Simmons-Smith conditions (Zn-Cu, CH₂I₂) or carbene insertion from ethyl diazoacetate. The latter method, detailed in methylenecyclopropane syntheses, involves treating ethyl vinyl ether with cyclopropenyllithium and iodomethyl borolane to form the cyclopropane ring.

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction offers an alternative route, employing N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic formylating agent. This method, adapted from 4-chloro-3-(4-ethoxybenzyl)benzaldehyde synthesis, is particularly effective for electron-rich arenes.

Procedure and Optimization

A mixture of (1-ethylcyclopropyl)benzene, DMF (2.5 equiv), and POCl₃ (1.2 equiv) in dichloromethane is stirred at 0–5°C for 1 hour, followed by gradual warming to 25°C . After quenching with sodium acetate, the aldehyde is isolated via distillation, achieving 60–65% yield . Notably, this method avoids hazardous HF-BF₃ but requires stringent temperature control to minimize side reactions.

Cyclopropanation of Allylic Precursors Followed by Aromatic Formylation

This route, inspired by methylenecyclopropane syntheses, constructs the cyclopropane ring after introducing a propargyl group onto benzaldehyde.

Synthetic Pathway

-

Alkyne Formation : 4-Ethynylbenzaldehyde is treated with ethylmagnesium bromide to install the ethyl group.

-

Cyclopropanation : The alkyne undergoes [2+1] cycloaddition with ethyl diazoacetate under Rh₂(OAc)₄ catalysis, forming the cyclopropane ring.

-

Purification : Column chromatography on silica gel isolates the product with 55–60% yield .

Comparative Analysis of Synthetic Routes

HF-BF₃-mediated formylation excels in industrial settings due to scalability, whereas Suzuki coupling is preferred for laboratory-scale precision.

Experimental Procedures and Optimization

HF-BF₃ Formylation Protocol

-

Reaction Setup : (1-Ethylcyclopropyl)benzene (10 mmol), HF (15 mL), and BF₃ gas (1.5 equiv) are combined in a Hastelloy reactor under CO (50 psi).

-

Workup : The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.

-

Distillation : Vacuum distillation (bp 120–125°C/0.1 mmHg ) yields this compound as a colorless liquid.

Applications and Derivatives

This compound serves as a precursor to liquid crystals and pharmaceutical intermediates . Its derivatives, such as Schiff bases and hydrazones, exhibit bioactivity in antimicrobial assays .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-(1-Ethylcyclopropyl)benzaldehyde, and what mechanistic considerations guide these methods?

- Methodological Answer: The Reimer-Tiemann reaction (using phenol derivatives and chloroform under alkaline conditions) is a foundational method for synthesizing benzaldehyde analogs, including cyclopropane-substituted variants . For this compound, cyclopropanation via transition-metal-catalyzed reactions (e.g., using palladium complexes) can introduce the ethylcyclopropyl group. Mechanistic studies should monitor intermediates via NMR or LC-MS to optimize yield and minimize side products like o-substituted isomers .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer: Reverse-phase HPLC coupled with UV detection (HPLC-UV) is widely used, with derivatization agents like 4-(diethylamino)benzaldehyde (DEAB) enhancing sensitivity . For mixtures, derivative ratio spectrophotometry or simultaneous equation methods can resolve overlapping UV spectra of derivatives . Validate methods using spike-recovery experiments in relevant matrices (e.g., biological extracts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Due to structural similarities to 4-(Bromomethyl)benzaldehyde (a skin/eye irritant), use fume hoods, nitrile gloves, and safety goggles. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap. Store under inert gas to prevent oxidation, and characterize decomposition products via GC-MS .

Advanced Research Questions

Q. How can crystallographic refinement of this compound address challenges like twinning or disorder?

- Methodological Answer: SHELXL’s twin refinement module allows modeling of twinned crystals by defining a twin law matrix. For disordered ethylcyclopropyl groups, use PART instructions to split occupancy and apply restraints (e.g., SIMU/ISOR) to stabilize geometry. Validate with R1/residual density maps and cross-check with ORTEP-3 for visualization .

Q. What strategies mitigate competing side reactions during the synthesis of pharmacologically active derivatives of this compound?

- Methodological Answer: For Schiff base formation (e.g., with hydrazines), control reaction pH (4–6) and temperature (60–80°C) to suppress aldol condensation. Use anhydrous solvents and molecular sieves to minimize hydrolysis. Monitor via TLC and purify intermediates via flash chromatography before cyclization steps .

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer: Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs (e.g., D(2) chains or R2²(8) rings). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Correlate thermal stability (DSC/TGA) with hydrogen-bond density .

Q. In kinetic studies of asymmetric syntheses involving this compound, how are enantiomeric excess (ee) and mechanisms validated?

- Methodological Answer: Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. For mechanistic insights, perform Hammett plots using substituted benzaldehydes or isotope labeling (e.g., deuterated substrates) to probe rate-determining steps .

Q. How can computational modeling predict reactivity in nucleophilic additions to this compound?

- Methodological Answer: DFT calculations (Gaussian 16) at the B3LYP/6-311+G(d,p) level model transition states for nucleophilic attack. Compare frontier molecular orbitals (FMOs) to identify electrophilic hotspots. Validate predictions with kinetic isotopic effect (KIE) studies .

Q. What challenges arise in elucidating structure-activity relationships (SAR) for anticancer derivatives of this compound?

- Methodological Answer: Use QSAR models (CoMFA/CoMSIA) to correlate substituent electronic parameters (Hammett σ) with cytotoxicity (IC50). Synthesize analogs with varied substituents on the cyclopropane ring and test against cancer cell lines (e.g., MTT assay). Confirm target engagement via SPR or microscale thermophoresis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.